

# molecular structure of (3-Carbamoyl-4-fluorophenyl)boronic acid

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## Compound of Interest

Compound Name:	(3-Carbamoyl-4-fluorophenyl)boronic acid
Cat. No.:	B1461910

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An In-Depth Technical Guide to the Molecular Structure and Utility of **(3-Carbamoyl-4-fluorophenyl)boronic Acid**

## Executive Summary

**(3-Carbamoyl-4-fluorophenyl)boronic acid** is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its strategic arrangement of a boronic acid, a carbamoyl (amide) group, and a fluorine atom on a phenyl ring provides a unique combination of reactivity, metabolic stability, and molecular recognition capabilities. This guide offers a detailed examination of its molecular structure, from its fundamental chemical identity to its complex solid-state interactions. We will explore its spectroscopic signatures, propose a logical synthetic pathway, and contextualize its utility, particularly in the realm of medicinal chemistry, by explaining the causality behind its application in established protocols like the Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

## Introduction: The Strategic Importance of Functionalized Arylboronic Acids

Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which

forges carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2]

Beyond their synthetic utility, the boronic acid moiety itself has emerged as a key pharmacophore in drug design, capable of forming reversible covalent bonds with active site serines in enzymes or interacting with diols.[3] The approval of drugs like the proteasome inhibitor Bortezomib and the  $\beta$ -lactamase inhibitor Vaborbactam has solidified the therapeutic potential of this functional group.[2]

**(3-Carbamoyl-4-fluorophenyl)boronic acid** (CAS 874219-34-8) is a prime example of a "next-generation" boronic acid building block. Its utility is defined by the interplay of its three key functional groups:

- The Boronic Acid: Serves as the reactive handle for cross-coupling reactions and can act as a bioisostere for carboxylic acids or as a covalent warhead in drug candidates.
- The Fluorine Atom: Often introduced to enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of the boronic acid and influence binding affinity through specific fluorine-protein interactions.[1]
- The Carbamoyl Group: Provides a rigid hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets. It also serves as a potential point for further chemical elaboration.

This guide will dissect the molecular architecture that underpins these valuable properties.

## Core Molecular Structure & Physicochemical Properties

The precise identity and properties of a molecule are foundational to its application.

### Chemical Identity

The fundamental identifiers for **(3-Carbamoyl-4-fluorophenyl)boronic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	(3-carbamoyl-4-fluorophenyl)boronic acid	<a href="#">[4]</a>
CAS Number	874219-34-8	<a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BFNO <sub>3</sub>	<a href="#">[4]</a>
Molecular Weight	182.95 g/mol	<a href="#">[4]</a>
Canonical SMILES	B(C1=CC(=C(C=C1)F)C(=O)N)(O)O	<a href="#">[4]</a>
InChI Key	RNNYXSWJFLHIRC-UHFFFAOYSA-N	<a href="#">[4]</a>

## Structural Representation

The 2D structure illustrates the ortho-relationship between the fluorine and carbamoyl groups, and the meta-relationship between the carbamoyl and boronic acid groups.



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